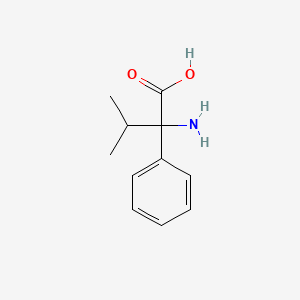

2-Amino-3-methyl-2-phenylbutanoic acid

Description

Contextualization as a Non-Canonical or Unusual Amino Acid

2-Amino-3-methyl-2-phenylbutanoic acid is classified as a non-canonical or unnatural amino acid. Unlike the 20 proteinogenic amino acids that are genetically encoded and serve as the fundamental building blocks of proteins, this compound is a synthetic creation. Its defining feature is the presence of a quaternary α-carbon, which is substituted with an amino group, a carboxyl group, a phenyl group, and a methyl group. This α,α-disubstitution, specifically α-methylation, confers several important properties.

The incorporation of α-methylated amino acids like this compound into peptide chains can induce significant conformational constraints. enamine.netacs.org This rigidity can lead to the formation of stable secondary structures, such as helices, and can enhance the resistance of peptides to enzymatic degradation by proteases. enamine.netnih.gov These characteristics are highly desirable in the design of peptidomimetics and other therapeutic agents, as they can lead to increased bioavailability and potency. researchgate.net The development of methodologies to synthesize chiral α-quaternary amino acids has been a significant challenge and an area of active research in organic synthesis. rsc.orgresearchgate.net

| Feature | Canonical Amino Acids | This compound |

| α-Carbon Substitution | Monosubstituted (except glycine) | Disubstituted (quaternary) |

| Natural Abundance | Genetically encoded | Synthetic |

| Conformational Flexibility | Generally flexible | Conformationally constrained |

| Proteolytic Stability | Susceptible to degradation | Generally more resistant |

Stereochemical Considerations and Isomerism of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and potential biological activity. The presence of a single chiral center at the α-carbon means that the molecule can exist as a pair of enantiomers, the (R)- and (S)-isomers. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities. The absolute configuration of similar compounds, such as (+)-2-amino-2-phenylbutyric acid, has been determined to be S. rsc.org

In many synthetic routes, this compound is initially produced as a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers. A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out. The separation of these enantiomers is a crucial step for many applications, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even have undesirable effects. mdpi.com

The process of separating the enantiomers from a racemic mixture is known as enantiomeric resolution. Several methods can be employed for this purpose:

Chiral Chromatography: This is a powerful technique for separating enantiomers. mdpi.com It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale resolution of chiral compounds. researchgate.net

Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. mdpi.com

Enzymatic Resolution: Enzymes are highly stereospecific catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The chiral purity, or enantiomeric excess (ee), of a sample is a measure of the relative amounts of the two enantiomers. It is a critical parameter for characterizing chiral compounds. Chiral HPLC is a primary method for determining the enantiomeric purity of synthetic amino acids. researchgate.net

| Analytical Technique | Principle | Application in the Study of this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | Separation of (R)- and (S)-enantiomers; determination of enantiomeric excess (ee). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes that have distinct NMR spectra. | Determination of enantiomeric purity. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Characterization of optically active enantiomers. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWIYXBFKANEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944481 | |

| Record name | 2-Phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21883-61-4 | |

| Record name | 2-Phenylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Methyl 2 Phenylbutanoic Acid

Asymmetric Synthesis Approaches

The creation of the chiral quaternary center of α,α-disubstituted amino acids in an enantioselective manner is a significant synthetic challenge. Approaches to address this include the development of stereoselective catalytic processes and the enzymatic resolution of racemic mixtures.

Development of Enantioselective Catalytic Processes

Direct asymmetric synthesis of sterically hindered amino acids like 2-amino-3-methyl-2-phenylbutanoic acid requires sophisticated catalytic systems. While methods directly targeting this specific compound are not extensively documented, several strategies for analogous α-allyl-α-aryl and other α,α-disubstituted amino acids have been developed, which could be adapted for its synthesis.

One notable approach is the asymmetric tandem N-alkylation/π-allylation of α-iminoesters. This method allows for the one-step synthesis of complex, enantioenriched α-allyl-α-aryl α-amino acids from three commercially available components: an α-iminoester, a Grignard reagent, and an acetate compound nih.gov. The process creates a hindered enolate that demonstrates high reactivity and selectivity nih.gov. Another modern strategy involves photoredox-mediated C–O bond activation. This system uses a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, enabling the synthesis of a variety of functionalized unnatural α-amino acids through a redox-neutral process where carbon dioxide is the only stoichiometric byproduct rsc.org.

Radical reactions also offer a pathway to chiral α-amino acids. For instance, a photocatalytic method has been developed for the stereoselective addition of C-radicals, generated from carboxylic acids, to a chiral derivative of N-sulfinyl imine glyoxylate ineosopen.org. These advanced catalytic methods provide potential routes to synthesize the challenging quaternary stereocenter of this compound with high stereocontrol.

Table 1: Overview of Selected Enantioselective Catalytic Processes for α,α-Disubstituted Amino Acids

| Catalytic Method | Description | Key Features | Potential Applicability |

|---|---|---|---|

| Tandem Alkylation/π-Allylation | Three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. | Forms complex α-allyl-α-aryl amino acids in one step with high enantiomeric enrichment. | Synthesis of analogs where one substituent is an allyl group. |

| Photoredox-Mediated C–O Activation | Uses a chiral N-sulfinyl imine as a radical acceptor with oxalate esters of aliphatic alcohols as radical precursors. | Atom-economical, redox-neutral process with CO2 as the only byproduct. | Access to a wide range of functionalized unnatural α-amino acids. |

| Photocatalytic Radical Addition | Stereoselective addition of C-radicals from carboxylic acids to a chiral N-sulfinyl imine glyoxylate derivative. | Utilizes radical chemistry to form the C-C bond at the α-position. | Applicable for introducing various alkyl groups from corresponding carboxylic acids. |

Enzymatic Resolution Techniques for Stereoisomer Separation

Enzymatic resolution is a powerful and widely used technique for separating enantiomers of racemic amino acids. This approach leverages the high stereoselectivity of enzymes to differentiate between the D and L forms of a substrate.

Hydrolases, particularly acylases, are effective catalysts for the kinetic resolution of unnatural and rarely occurring α-amino acids harvard.edu. Acylase I from porcine kidney or Aspergillus fungus catalyzes the enantioselective hydrolysis of N-acyl-L-α-amino acids harvard.edu. In this process, a racemic mixture of the N-acylated amino acid is exposed to the enzyme. The acylase specifically hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting free L-amino acid and the unreacted D-acyl-amino acid can then be separated based on their different chemical properties. This method is known for its nearly absolute enantioselectivity and its acceptance of a wide range of substrates, including those with α-methyl substitutions harvard.edu. The efficiency of the resolution allows for the production of both L- and D-amino acids with high enantiomeric purity, typically exceeding 90% enantiomeric excess (ee) harvard.edu.

Table 2: Substrate Scope of Acylase I in the Resolution of N-Acyl-α-Amino Acids

| Substrate Type | Acyl Group | Enzyme Source | Outcome |

|---|---|---|---|

| α-Amino acids | Chloroacetyl, Acetyl | Porcine Kidney, Aspergillus | High enantioselectivity for L-enantiomer hydrolysis. |

| α-Methyl α-amino acids | Chloroacetyl, Acetyl | Porcine Kidney, Aspergillus | Effective resolution, yielding products with >90% ee. |

Transaminases (TAs), or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor, such as a keto acid rsc.org. This process can be used for the asymmetric synthesis of chiral amino acids from prochiral keto acids or for the kinetic resolution of racemic amines rsc.org. The key advantage of TAs is their exceptional stereoselectivity, which often results in products with very high enantiomeric excess rsc.org.

While specific transaminases for this compound are not well-documented, research on branched-chain amino acid aminotransferases (IlvEs) has shown their utility in producing bulky non-canonical amino acids chemrxiv.org. These enzymes are responsible for the biosynthesis of natural amino acids like isoleucine, valine, and leucine chemrxiv.org. The synthesis involves the transamination of a corresponding α-keto acid precursor. For a target like this compound, the precursor would be 3-methyl-2-oxo-2-phenylbutanoic acid. The reaction equilibrium can be a challenge, but strategies such as using specific amine donors or employing multi-enzyme systems can drive the reaction towards the desired product rsc.org.

Derivatization Strategies for Structural Modification

For the application of this compound in peptide synthesis, its reactive amine group must be temporarily masked with a protecting group. This prevents unwanted side reactions during the formation of peptide bonds.

Amine Protection and Deprotection for Peptide Synthesis Applications

The protection of the α-amino group is a fundamental step in peptide chemistry . For sterically hindered amino acids like this compound, the selection of the protecting group and the coupling conditions are crucial. The two most common amine protecting groups used in solid-phase peptide synthesis (SPPS) are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemimpex.com.

Boc Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions jk-sci.com. Due to its steric bulk, the Boc group is stable under many reaction conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA) jk-sci.com. The deprotection mechanism involves the formation of a stable tert-butyl cation jk-sci.com.

Fmoc Protection: The Fmoc group is typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) in an aqueous-organic solvent mixture rsc.orgwikipedia.org. A key advantage of the Fmoc group is its lability to bases, commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) wikipedia.org. This orthogonality to the acid-labile Boc group and many acid-labile side-chain protecting groups is a cornerstone of modern peptide synthesis organic-chemistry.org. The steric hindrance of α,α-disubstituted amino acids can make both the protection step and subsequent peptide coupling reactions more challenging, often requiring optimized coupling reagents or longer reaction times nih.govresearchgate.net.

Table 3: Comparison of Boc and Fmoc Protecting Groups for Amino Acids

| Feature | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

|---|---|---|

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-chloride (Fmoc-Cl), Fmoc-OSu |

| Cleavage Condition | Acidic (e.g., Trifluoroacetic Acid, TFA) | Basic (e.g., 20% Piperidine in DMF) |

| Stability | Stable to bases and nucleophiles. | Stable to acids. |

| Primary Application | Historically dominant in SPPS; still used in solution-phase and for specific applications. | The most common protecting group for modern solid-phase peptide synthesis (SPPS). |

| Considerations for Hindered Amino Acids | Deprotection is generally efficient. | Coupling of the subsequent amino acid can be difficult due to steric hindrance at the N-terminus. |

Esterification and N-Methylation Reactions

The esterification and N-methylation of α-amino acids are fundamental transformations for peptide synthesis and the development of amino acid derivatives with modified properties. While specific literature on this compound is limited, methodologies applied to structurally similar compounds, such as 2-amino-2-phenylbutyric acid, provide valuable insights.

A common approach to esterification involves the reaction of the amino acid with an alcohol, such as methanol, in the presence of a catalyst like trimethylchlorosilane. This method is known for its mild reaction conditions and good to excellent yields for a variety of amino acids mdpi.com. For instance, a general procedure involves stirring the amino acid with freshly distilled chlorotrimethylsilane and methanol at room temperature mdpi.com.

Simultaneous esterification and N-methylation can be achieved using reagents like methyl sulfate in a suitable solvent. In the case of the sodium salt of 2-amino-2-phenylbutyric acid, treatment with methyl sulfate in dimethylbenzene at elevated temperatures leads to the formation of the corresponding N,N-dimethylated methyl ester in high yield google.com. This one-pot reaction simplifies the process, avoiding the need for separate protection and deprotection steps google.com.

| Reaction | Reagents and Conditions | Product | Yield |

| Esterification | Methanol, Trimethylchlorosilane, Room Temperature | Methyl 2-amino-3-methyl-2-phenylbutanoate | Good to Excellent (inferred) |

| Simultaneous Esterification and N,N-dimethylation | Methyl sulfate, Dimethylbenzene, 110°C | Methyl 2-(dimethylamino)-3-methyl-2-phenylbutanoate | ~88% (based on a similar compound) google.com |

Exploration of Functional Group Transformations

The reactivity of this compound is dictated by its amino and carboxylic acid functionalities, as well as the phenyl and isopropyl substituents.

The reduction of the carboxylic acid group in amino acids to a primary alcohol is a key transformation for the synthesis of amino alcohols. This can be achieved using reducing agents such as sodium borohydride, often in the presence of a Lewis acid. For the related compound 2-(dimethylamino)-2-phenylbutyric acid methyl ester, reduction with sodium borohydride in the presence of a Lewis acid at elevated temperatures yields the corresponding 2-(dimethylamino)-2-phenylbutanol google.com. This suggests that the methyl ester of this compound could be similarly reduced to form 2-amino-3-methyl-2-phenylbutan-1-ol.

The stereoselective synthesis of chiral amino acids can also be achieved through the reductive amination of a corresponding α-keto acid. For example, L-homophenylalanine is produced by the reductive amination of 2-oxo-4-phenylbutanoic acid researchgate.net. This enzymatic approach highlights a potential biosynthetic route to chiral amino acids.

| Transformation | Reagents and Conditions | Product |

| Reduction of Ester | Sodium borohydride, Lewis acid, 60-75°C | 2-Amino-3-methyl-2-phenylbutan-1-ol (inferred) |

| Reductive Amination (of corresponding α-keto acid) | Enzyme (e.g., L-phenylalanine dehydrogenase), NADH | This compound (inferred biosynthetic route) |

The amino group of this compound is a primary nucleophile and can participate in various nucleophilic substitution reactions. These include acylation reactions to form amides, which are fundamental to peptide bond formation.

The aromatic phenyl ring can undergo electrophilic substitution reactions, although the directing effects of the alkylamino acid substituent would need to be considered. The steric hindrance around the phenyl group due to the quaternary α-carbon and the isopropyl group might influence the regioselectivity of such reactions.

Synthesis of Complex Analogues and Peptide Conjugates

The synthesis of analogues of this compound can be approached by modifying the starting materials in a synthetic route such as the Strecker synthesis. The Strecker synthesis, a well-established method for preparing α-amino acids, involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For instance, the synthesis of 2-amino-2-phenylbutyric acid utilizes propiophenone as a starting material patsnap.com. By analogy, a substituted propiophenone could be used to generate analogues of this compound.

The incorporation of this compound into peptide chains would result in peptide conjugates with unique conformational properties due to the sterically demanding nature of the quaternary α-carbon. Standard peptide coupling reagents could be employed for this purpose, although the steric hindrance might necessitate optimized reaction conditions or the use of more potent coupling agents. The synthesis of phosphonate analogs of amino acids has also been explored, which can be incorporated into more complex molecules mdpi.com.

Spectroscopic Characterization Techniques for 2 Amino 3 Methyl 2 Phenylbutanoic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, specific bonds and their vibrational modes can be determined.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. The frequencies of absorbed radiation correspond to the vibrational frequencies of specific functional groups. For a compound like 2-Amino-3-methyl-2-phenylbutanoic acid, one would expect to observe characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), the phenyl group (C=C aromatic stretching and C-H bending), and the alkyl framework (C-H stretching and bending). The precise wavenumbers of these bands would provide crucial information for confirming the presence of these functionalities.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. The shifts in the frequency of the scattered light provide information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for characterizing the phenyl ring and the carbon skeleton of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the connectivity of atoms and their spatial relationships by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the methyl groups, and the amino group. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., carboxylic acid carbon, aromatic carbons, alkyl carbons), providing a carbon map of the molecule.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., gCOSY, gHSQC, gHMBC)

2D NMR techniques provide further detail about the molecular structure by showing correlations between different nuclei.

gCOSY (gradient Correlation Spectroscopy) would reveal which protons are coupled to each other, confirming the connectivity of the proton network within the molecule.

gHSQC (gradient Heteronuclear Single Quantum Coherence) would show which protons are directly attached to which carbon atoms, providing direct C-H bond information.

Without experimental or predicted spectral data for this compound, the creation of data tables and a detailed analysis of its spectroscopic characteristics remains impossible. The scientific community relies on the availability of such data in peer-reviewed literature and databases to conduct further research and confirm molecular structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic amino acids, the absorption of UV light is primarily dictated by the presence of the aromatic ring. In the case of this compound, the phenyl group acts as the principal chromophore.

The electronic spectrum of compounds containing a phenyl ring typically displays absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the benzene (B151609) ring. Aromatic amino acids generally exhibit a strong absorption peak around 260 nm, which is characteristic of the phenyl chromophore. researchgate.net The presence of amino and carboxyl groups can slightly modify the absorption characteristics due to their electronic influence on the aromatic system.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~ 260 | Phenyl Ring |

Note: The λmax values are estimations based on data for analogous aromatic amino acids.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. In the mass spectrum of this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation of α-amino acids under electron ionization (EI) typically follows predictable pathways. A common fragmentation process for amino acids is the loss of the carboxyl group (-COOH) as a radical, resulting in a prominent [M - COOH]+ ion. nih.gov For aliphatic amines, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation route, with the largest alkyl group being preferentially lost. libretexts.org

Given the structure of this compound, with a quaternary α-carbon, several key fragmentation pathways can be anticipated:

Decarboxylation: Loss of the carboxyl group (mass 45) to yield an ion at m/z corresponding to the rest of the molecule.

Alpha-Cleavage: Cleavage of the bond between the α-carbon and the isopropyl group or the methyl group. The loss of the larger isopropyl group (mass 43) would be favored over the loss of the methyl group (mass 15).

Phenyl Group Fragmentation: The phenyl cation (m/z 77) is a common fragment in the mass spectra of compounds containing a phenyl ring.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

|---|---|---|

| [M - COOH]+ | [C₁₀H₁₄N]+ | Loss of the carboxyl group |

| [M - C₃H₇]+ | [C₈H₈NO₂]+ | Alpha-cleavage with loss of the isopropyl group |

Note: The m/z values would correspond to the specific isotopic composition of the fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The introduction of two different substituents at the α-carbon in α,α-disubstituted amino acids significantly restricts the conformational freedom around the α-carbon. This steric hindrance influences the peptide backbone conformation when these amino acids are incorporated into peptides. nih.gov In the solid state, amino acids typically exist as zwitterions, with the amino group protonated (-NH3+) and the carboxyl group deprotonated (-COO-). The crystal structure is stabilized by a network of intermolecular hydrogen bonds between these charged groups.

While a specific crystal structure for this compound has not been reported, data from related α,α-disubstituted amino acids can provide insights into the expected molecular geometry. For instance, studies on peptides containing such amino acids have shown that they can induce specific secondary structures, such as helical or extended conformations. nih.gov The bulky phenyl and isopropyl groups would be expected to adopt a conformation that minimizes steric strain.

Table 3: Representative Crystallographic Parameters for a Generic α,α-Disubstituted Amino Acid

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the crystal |

| C-N Bond Length | ~1.48 Å | Standard single bond length |

| C-C (carboxyl) Bond Length | ~1.53 Å | Standard single bond length |

Note: These are generalized values and the actual parameters for this compound would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Amino 3 Methyl 2 Phenylbutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of 2-Amino-3-methyl-2-phenylbutanoic acid involves geometry optimization. This procedure calculates the energy of an initial molecular geometry and systematically searches for a new geometry with lower energy until a stable structure, or energy minimum, is found. mdpi.com For a flexible molecule like this, a conformational analysis is crucial to identify the most stable arrangement (conformer) by exploring rotations around its single bonds.

Calculations are typically performed using a basis set such as 3-21G or the more extensive 6-311G(d,p) to achieve reliable results. mdpi.comresearchgate.net The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters for this compound The following data are illustrative and represent typical values expected from DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (in phenyl ring) | ~1.39 Å |

| Bond Length | Cα-N (amino group) | ~1.47 Å |

| Bond Length | C=O (carboxyl group) | ~1.22 Å |

| Bond Length | C-O (carboxyl group) | ~1.35 Å |

| Bond Angle | N-Cα-C(phenyl) | ~111° |

| Bond Angle | O=C-O (carboxyl group) | ~125° |

Vibrational Frequency Analysis and Correlation with Experimental Spectra

Subsequent to geometry optimization, a vibrational frequency analysis is conducted. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. materialsciencejournal.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. materialsciencejournal.org By comparing the theoretical spectrum with experimental data, researchers can validate the computational model and accurately assign the observed spectral bands to specific molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups The following data are illustrative and represent typical values expected from DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Amino (-NH₂) | N-H Symmetric Stretch | ~3400 cm-1 |

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3500 cm-1 |

| Carboxyl (-COOH) | O-H Stretch | ~3300 cm-1 |

| Carboxyl (-COOH) | C=O Stretch | ~1760 cm-1 |

| Phenyl Ring | Aromatic C-H Stretch | ~3060 cm-1 |

| Phenyl Ring | Aromatic C=C Stretch | ~1600 cm-1 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the amino group, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the phenyl ring.

Table 3: Predicted Frontier Molecular Orbital Properties The following data are illustrative and represent typical values expected from DFT calculations.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Charge Transfer and Electron-Hole Distribution Analysis

Intramolecular charge transfer is a key phenomenon in many chemical and biological processes. researchgate.net This process can be investigated using computational methods like Natural Bond Orbital (NBO) analysis, which examines the delocalization of electron density between orbitals, revealing stabilizing interactions within the molecule. nih.gov

Furthermore, electron-hole distribution analysis provides a visual representation of how electron density shifts during an electronic excitation (e.g., upon absorption of light). This analysis can clarify the nature of electronic transitions, determining whether they are localized on a specific part of the molecule or involve a transfer of charge from a donor region (like the amino-phenyl moiety) to an acceptor region (like the carboxylic acid group).

Quantum Chemical Descriptors and Reactivity Predictions

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to predict the molecule's reactivity. These include electronegativity, chemical hardness, and the electrophilicity index, which provide quantitative measures of a molecule's chemical behavior. materialsciencejournal.orgmdpi.com A molecule with a small HOMO-LUMO gap is considered "soft" and more reactive, while a "hard" molecule has a large gap. mdpi.com

Calculation of Dipole Moments

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within the molecule. DFT calculations provide the magnitude and direction of the dipole moment vector. Due to the presence of the polar amino (-NH₂) and carboxylic acid (-COOH) functional groups, this compound is expected to possess a significant dipole moment, the precise value of which depends on its most stable conformation. researchgate.net

Table 4: Predicted Dipole Moment Components The following data are illustrative and represent typical values expected from DFT calculations for a specific conformer.

| Component | Predicted Value (Debye) |

|---|---|

| μ_x | 1.8 D |

| μ_y | -0.9 D |

| μ_z | 0.5 D |

| Total Dipole Moment | ~2.1 D |

Analysis of Polarizability and Hyperpolarizability for Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics, such as in frequency conversion and optical switching. For this compound, a computational analysis would focus on calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters quantify the response of the molecule to an external electric field.

A typical computational approach involves optimizing the molecular geometry using Density Functional Theory (DFT), often with a functional like B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). The polarizability and hyperpolarizability tensors would then be calculated. The average polarizability (α_tot) and the magnitude of the first hyperpolarizability (β_tot) are determined from the individual tensor components. A high β_tot value is indicative of significant NLO activity. For aromatic amino acids, the presence of the phenyl ring and amino group can create charge-transfer interactions that enhance these NLO properties. ambeed.com

Table 1: Representative Data for Nonlinear Optical Properties (Hypothetical) This table illustrates the type of data that would be generated from a computational NLO analysis. Values are hypothetical.

| Parameter | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Average Polarizability | α_tot | 150 |

| First Hyperpolarizability | β_tot | 250 x 10⁻³⁰ esu |

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites).

For this compound, an MEP analysis would reveal the distribution of charge. Typically, the most negative potential (often colored red or yellow) is localized around electronegative atoms like the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (colored blue) are usually found around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack. This analysis provides critical insights into the molecule's intermolecular interaction patterns and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals.

Potential Energy Surface (PES) Scans for Conformational Landscapes and Tautomerism

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule. For this compound, PES scans would be performed by systematically rotating key dihedral angles—such as those around the Cα-Cβ bond or the Cα-C(OOH) bond—and calculating the energy at each step.

This process identifies the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The results would reveal the most stable conformations of the molecule and the flexibility of its structure.

Furthermore, PES scans can investigate the potential for tautomerism, such as the proton transfer between the carboxylic acid group and the amino group to form a zwitterion. By mapping the energy landscape of this proton transfer, the relative stability of the neutral and zwitterionic forms can be determined, along with the energy barrier for their interconversion.

Thermodynamic Property Calculations at Various Temperatures

Computational chemistry allows for the prediction of key thermodynamic properties, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. These properties are derived from the vibrational frequencies calculated for the optimized molecular structure.

For this compound, these calculations would provide insight into its thermal stability and behavior under different temperature conditions. The relationships between these thermodynamic functions and temperature can be established and are valuable for understanding the molecule's behavior in various chemical environments. The NIST-TRC Web Thermo Tables provide a database for such evaluated data for many compounds, though specific data for this molecule would need to be computationally generated.

Table 2: Representative Thermodynamic Data (Hypothetical) This table illustrates the type of data that would be generated from a computational analysis of thermodynamic properties. Values are hypothetical.

| Temperature (K) | Heat Capacity, C_p (J/mol·K) | Entropy, S (J/mol·K) | Enthalpy, H (kJ/mol) |

| 298.15 | 250.5 | 400.2 | 50.1 |

| 400 | 300.8 | 450.6 | 75.3 |

| 500 | 350.2 | 500.9 | 105.7 |

Coordination Chemistry of 2 Amino 3 Methyl 2 Phenylbutanoic Acid

Synthesis of Metal Complexes with Transition Metal Ions

No specific methods for the synthesis of metal complexes with 2-Amino-3-methyl-2-phenylbutanoic acid have been reported in the reviewed scientific literature.

Elucidation of Ligand Binding Modes and Coordination Geometries (e.g., Octahedral, Square Planar)

There is no available experimental data elucidating the ligand binding modes or coordination geometries of metal complexes of this compound.

Spectroscopic Characterization of Synthesized Metal Complexes

Spectroscopic data for metal complexes of this compound are not available in the current body of scientific literature.

Applications in Peptide Chemistry and Biomolecule Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains. The use of non-proteinogenic amino acids like 2-Amino-3-methyl-2-phenylbutanoic acid in SPPS is a common strategy to introduce novel properties into synthetic peptides.

The Fmoc (9-fluorenylmethyloxycarbonyl) protected version of α-methyl-L-phenylalanine, a closely related compound, is commercially available and utilized in SPPS. This derivative, Fmoc-α-methyl-L-phenylalanine, serves as a protected building block that can be incorporated into a growing peptide chain. The presence of the α-methyl group can present challenges in the coupling step of SPPS due to steric hindrance. However, the use of potent coupling reagents can overcome this issue, enabling its efficient incorporation.

| Parameter | Description |

| Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used for the α-amino group. |

| Activation | Potent coupling reagents are often required to overcome the steric hindrance of the α-methyl group. |

| Cleavage | Standard cleavage cocktails, typically containing trifluoroacetic acid (TFA), are used to release the final peptide from the solid support. |

| Benefits | The incorporation of this amino acid can enhance the stability and bioavailability of synthetic peptides. chemimpex.com |

This interactive table summarizes key considerations for the use of Fmoc-protected this compound derivatives in SPPS.

Contributions to the Design and Synthesis of Peptide Mimetics

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of unnatural amino acids like this compound is a key strategy in the development of peptide mimetics.

The α-methyl group in this compound introduces significant conformational constraints. This steric hindrance around the α-carbon restricts the rotation of the peptide backbone, favoring specific dihedral angles (phi and psi). This property is highly valuable for stabilizing secondary structures such as α-helices and β-turns, which are often crucial for the biological activity of peptides.

Recent research has highlighted the use of α-methyl-L-phenylalanine in a novel, noncovalent "stapling" strategy to stabilize α-helical peptides. acs.orgunimelb.edu.au In this approach, the steric bulk of the α-methyl group and the potential for aromatic interactions from the phenyl ring are exploited to promote and maintain the helical conformation of the peptide. This strategy has been successfully applied to create stable and biologically active mimetics of complex peptides. acs.orgunimelb.edu.au The resulting peptidomimetics often exhibit increased resistance to proteases, a major hurdle in the therapeutic application of natural peptides. kennesaw.edu

| Feature | Contribution to Peptide Mimetics |

| α-Methyl Group | Induces conformational constraint, stabilizing secondary structures like α-helices and β-turns. kennesaw.edu |

| Phenyl Ring | Allows for aromatic interactions that can further stabilize peptide structure. |

| Increased Stability | The constrained backbone is less susceptible to cleavage by proteases. kennesaw.edu |

| Enhanced Bioactivity | By locking the peptide into its bioactive conformation, binding to the target receptor can be improved. |

This table details the contributions of this compound's structural features to the design of peptide mimetics.

Interactions with Chemical Systems and Catalytic Roles

Molecular Docking Studies with Protein Structures and Enzyme Active Sites

Direct molecular docking studies specifically investigating 2-Amino-3-methyl-2-phenylbutanoic acid are not extensively reported in publicly available literature. However, computational analyses of amino acid interactions with proteins provide a framework for predicting its potential binding behaviors. The solubility and binding affinity of a protein are influenced by the nature of its constituent amino acid residues. Interactions such as salt bridges involving charged residues like lysine (B10760008) tend to promote solubility, while interactions involving delocalized π-electrons, such as those found in aromatic side chains, can favor aggregation. nih.gov

Given the structure of this compound, it possesses both a hydrophobic phenyl ring and an aliphatic methyl group, alongside its amino and carboxylic acid functionalities. In a hypothetical docking scenario with a protein active site, the following interactions could be anticipated:

Hydrophobic Interactions: The phenyl group and the methyl groups would likely engage in hydrophobic interactions with nonpolar pockets within an enzyme's active site.

π-Stacking and Cation-π Interactions: The aromatic phenyl ring could participate in π-π stacking with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).

Hydrogen Bonding and Salt Bridges: The amino and carboxyl groups are capable of forming hydrogen bonds and salt bridges with polar or charged residues in the active site.

A summary of the potential interactions based on the structural motifs of this compound is presented in the table below.

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Phenyl Group | Hydrophobic, π-π Stacking, Cation-π | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |

| Methyl Groups | Hydrophobic | Leucine, Isoleucine, Valine, Alanine |

| Amino Group | Hydrogen Bonding, Salt Bridge | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Carboxyl Group | Hydrogen Bonding, Salt Bridge | Lysine, Arginine, Histidine, Serine, Threonine |

Investigation of Interactions with Enzymes (e.g., Amino Acid Oxidases, Transaminases)

Specific investigations into the interactions of this compound with enzymes such as amino acid oxidases and transaminases are not well-documented. However, by examining the metabolism of structurally similar aromatic amino acids like phenylalanine and tyrosine, potential enzymatic interactions can be inferred.

The initial step in the catabolism of many amino acids, including phenylalanine, is transamination, a reaction catalyzed by transaminases (also known as aminotransferases) that require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. youtube.comyoutube.com This process involves the transfer of the α-amino group to an α-keto acid. Given its structure as an α-amino acid, it is plausible that this compound could be a substrate for certain transaminases. The bulky substitution at the α-carbon, however, might sterically hinder its binding to the active site of some of these enzymes, potentially making it a poor substrate or even an inhibitor.

Phenylalanine is also a substrate for phenylalanine hydroxylase, which converts it to tyrosine. creative-proteomics.com This is a critical step in its metabolism. It is conceivable that this compound could interact with hydroxylases, although the substitution pattern might affect its recognition and turnover by such enzymes. The metabolism of aromatic amino acids is complex and involves a variety of enzymatic steps. nih.govnih.gov Without direct experimental evidence, the interaction of this compound with these enzymes remains speculative.

Chemo-Catalytic Applications and Mechanism of Action

The ability of amino acids to act as ligands for transition metals has led to their use in various catalytic applications.

Copper complexes are known to be effective catalysts for a wide range of aerobic oxidation reactions. unicam.itresearchgate.net Amino acids can serve as chiral ligands for copper ions, forming catalytically active complexes. While specific studies detailing the use of this compound as a ligand in copper-catalyzed aerobic oxidations are limited, the principles of such catalysis are well-established.

In a typical mechanism, the amino acid would coordinate to a copper(II) center through its amino and carboxylate groups. This complex can then interact with the substrate to be oxidized. The catalytic cycle often involves the reduction of Cu(II) to Cu(I) by the substrate, followed by the re-oxidation of Cu(I) to Cu(II) by molecular oxygen, which acts as the terminal oxidant. nih.gov The formation of ternary complexes involving the copper-ligand species, the substrate, and dioxygen is often a key step in the catalytic cycle. researchgate.net

The specific structure of the amino acid ligand can influence the catalytic activity and selectivity of the copper complex. The phenyl and methyl groups of this compound would create a specific steric and electronic environment around the copper center, which could be beneficial for certain oxidation reactions. For instance, in the oxidation of alcohols or phenols, the catalyst facilitates the transfer of electrons from the substrate to oxygen. The formation of mixed complexes between copper, a primary ligand like phenanthroline, and an amino acid has been shown to generate reactive oxygen species (ROS), which can drive oxidative processes. chemrxiv.orgnih.gov

The concept of a "selective filtration catalyst" can be interpreted as the use of a catalytic material in a membrane or filtration setup to selectively transform or separate chemical species. Chiral molecules, including amino acids, are of particular interest in creating selective membranes for the separation of enantiomers. nih.govrsc.orgacs.org

Amino acids can be incorporated into polymer membranes or used to functionalize the surfaces of porous materials. acs.org These chiral-functionalized materials can then be used for the enantioselective separation of racemic mixtures via a simple filtration process. The separation is achieved through differential interactions (e.g., adsorption) of the enantiomers with the chiral selector. nih.govacs.org For instance, chiral polyfluorenes appended with amino acids have been used to create membranes that can separate racemic mixtures of other amino acids. acs.org Similarly, chiral metal-organic framework (MOF) membranes have been constructed using copper ions and amino acids for enantioselective separation. rsc.org

While there is no specific literature on the use of this compound in this context, its chiral nature makes it a potential candidate for development as a chiral selector in selective filtration applications. The combination of its aromatic and aliphatic features could provide unique interaction capabilities for the separation of specific target molecules. The general principles of membrane separation technology are increasingly being applied to the purification and separation of amino acids. jiuwumembrane.comnih.govnih.gov

Advanced Analytical Method Development for 2 Amino 3 Methyl 2 Phenylbutanoic Acid

Method Validation in Analytical Research Settings

The validation of any analytical method is a prerequisite for its application in research and quality control, ensuring that the results are reliable, reproducible, and accurate. For a chiral compound like 2-amino-3-methyl-2-phenylbutanoic acid, validation must rigorously assess the method's ability to distinguish between enantiomers. Key performance parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). yakhak.org

Detailed research findings on analogous compounds provide a framework for the validation parameters applicable to this compound. These parameters include:

Accuracy : This measures the closeness of the experimental value to the true value. For similar chiral amino acid derivatives, accuracy is often determined through recovery studies. For instance, validation of methods for α-amino acid esters has demonstrated high accuracy, with recovery values often falling within the 99-102% range. yakhak.org

Precision : Precision reflects the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). For analytical methods developed for chiral amines and amino acid esters, intra-day and inter-day precision assays have shown %RSD values well below 2%, indicating high reproducibility. yakhak.org

Specificity and Selectivity : Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its enantiomer. In chiral separations, selectivity is demonstrated by the baseline resolution of the enantiomeric peaks. A high-resolution value (Rs) between the enantiomers is a key indicator of a method's suitability.

Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte. A successful validation demonstrates a linear relationship over a specified range, typically with a correlation coefficient (r²) of 0.999 or greater. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For derivatized amino acids, sensitive methods can achieve LOD and LOQ values in the low micromolar to nanomolar range, which is crucial for analyzing trace amounts in biological matrices. researchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Analogous Compounds |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.92% - 102.12% for (S)-leucine ethyl ester yakhak.org |

| Precision (% RSD) | ≤ 2% | Intra-day: 0.24% - 1.57%; Inter-day: 0.65% - 1.91% yakhak.org |

| Linearity (r²) | ≥ 0.999 | r² = 0.9999 reported for fodder amino acids researchgate.net |

| Specificity (Resolution, Rs) | Rs ≥ 1.5 | Baseline resolution (Rs > 1.5) achieved for serine and glutamic acid chromatographyonline.com |

Development of Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical determination of complex molecules like this compound. The presence of a stereocenter necessitates the use of chiral separation techniques. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been extensively developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the analysis of non-volatile and thermally labile compounds like amino acids. For chiral separations, direct and indirect methods are employed.

Direct Chiral Separation : This approach utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.

Macrocyclic Glycopeptide CSPs : Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly effective for the direct separation of underivatized α-amino acids and their analogues. sigmaaldrich.com They are compatible with a wide range of aqueous and organic mobile phases, making them versatile for method development. sigmaaldrich.comsigmaaldrich.com

Crown Ether CSPs : These are particularly well-suited for separating the D- and L-enantiomers of amino acids that possess a primary amino group. chromatographyonline.com

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are widely used for the enantiomeric resolution of various chiral compounds, often after derivatization of the amino acid to enhance interaction with the CSP. yakhak.org

Indirect Chiral Separation : This method involves pre-column derivatization of the amino acid with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column. Common reagents for this purpose include Marfey's reagent and others that react with the amino group. While effective, this method adds complexity to sample preparation and requires a derivatizing agent of high enantiomeric purity. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) : The advent of UHPLC, which uses columns with sub-2µm particles, has enabled faster and more efficient separations. nih.govresearchgate.net When coupled with high-resolution mass spectrometry (MS), UHPLC-MS/MS provides a powerful tool for the highly sensitive and selective quantification of amino acids in complex matrices without the need for derivatization. protocols.ioyoutube.com

| Technique | Chiral Selector / Reagent | Applicability for Analogues | Key Advantage |

|---|---|---|---|

| Direct HPLC | Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin) | α-Methyl substituted phenylalanine analogues | Separation of underivatized amino acids sigmaaldrich.com |

| Direct HPLC | Crown Ether CSPs | Primary amino acids | Excellent resolution for D/L enantiomers chromatographyonline.com |

| Indirect HPLC | Marfey's Reagent (FDAA) | α-Alkyl-α-amino acids | Use of standard achiral columns |

| UHPLC-MS/MS | None (direct analysis) | Underivatized amino acids | High speed, sensitivity, and selectivity nih.govresearchgate.net |

Gas Chromatography (GC)

GC analysis of amino acids is challenging due to their low volatility and thermal instability. thermofisher.com Therefore, derivatization is a mandatory step to convert the polar functional groups (carboxyl and amino groups) into more volatile and stable derivatives. greyhoundchrom.com

A common two-step derivatization process involves:

Esterification : The carboxylic acid group is converted to an ester, typically using an acidic alcohol like methanolic HCl. sigmaaldrich.com

Acylation : The amino group is acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation. thermofisher.comsigmaaldrich.com

Once derivatized, the compounds can be separated on a chiral GC column, such as one containing a cyclodextrin (B1172386) derivative, to resolve the enantiomers. sigmaaldrich.com GC methods can offer very high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

| Derivatization Step | Reagent Example | Functional Group Targeted |

|---|---|---|

| Esterification | Methanolic HCl | Carboxyl (-COOH) |

| Acylation / Silylation | Trifluoroacetic Anhydride (TFAA) | Amino (-NH₂) |

| MSTFA | Amino (-NH₂), Carboxyl (-COOH), Hydroxyl (-OH) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-3-methyl-2-phenylbutanoic acid?

- Methodological Answer : Synthesis typically involves transition metal-catalyzed processes, such as palladium-mediated intramolecular aminocarbonylation, which is effective for structurally related amino acid derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection, and reaction temperature optimization (70–100°C). For example, similar protocols for 2-amino-3-methylenephthalimides achieved yields >80% under inert conditions . Solvent systems (e.g., DMF or THF) and protecting group strategies (e.g., benzyloxycarbonyl groups) are critical to avoid side reactions .

Q. How should researchers characterize this compound post-synthesis?

- Methodological Answer : Characterization requires multi-modal analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR (referencing deuterated solvents like DMSO-d₆) to confirm regiochemistry and stereochemistry. For example, supporting data for analogous compounds included full spectral assignments (δ 1.2–7.8 ppm for protons, 20–180 ppm for carbons) .

- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to verify >95% purity. Chiral columns (e.g., Chiralpak AD-H) ensure enantiomeric excess .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance).

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under nitrogen or argon to prevent oxidation and hygroscopic degradation. Similar amino acid derivatives showed stability for >12 months under these conditions . Desiccants (e.g., silica gel) are advised for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-specific catalysts (e.g., BINAP ligands with Pd) to direct asymmetric synthesis .

- Analytical Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and polarimetric detection. For example, (R)-2-amino-2-methyl-3-phenylpropanoic acid was resolved with a retention time difference of 2.1 min .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiomeric excess (>99% ee) .

Q. What computational methods predict the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., intramolecular cyclization barriers). Thermodynamic data (ΔH, ΔG) for similar compounds are available in NIST databases .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations. For example, a ¹H-¹³C HMBC cross-peak at δ 4.2 ppm (H) and 170 ppm (C) confirmed carboxylate connectivity in related structures .

- X-ray Crystallography : Resolve absolute configuration disputes. Single-crystal diffraction (Mo-Kα radiation) provided unambiguous stereochemical assignments for (S)-2-hydroxy-3-methylbutanoic acid .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace signal origins in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.